Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate
Overview
Description
Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate is a useful research compound. Its molecular formula is C26H24F4N4O4S and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl (4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoyl)(methyl)carbamate, with the CAS number 2119574-94-4, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
- Molecular Formula : C26H24F4N4O4S
- Molecular Weight : 564.55 g/mol
- Melting Point : 165 - 169 °C
- Solubility : Slightly soluble in DMSO and methanol
- Storage Conditions : Recommended at -20 °C under inert atmosphere
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Tumor Growth : It has been shown to inhibit the proliferation of various cancer cell lines, potentially through the modulation of signaling pathways involved in cell cycle regulation and apoptosis.
- Antioxidant Activity : The presence of trifluoromethyl and cyano groups may enhance its ability to scavenge free radicals.
- Targeting Specific Receptors : Similar compounds have been noted for their interaction with androgen receptors, suggesting a possible role in hormone-related cancers.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
HL-60 (Leukemia) | 0.22 | Sorafenib | 1.0 |
A549 (Lung Cancer) | 0.34 | PAC-1 | 0.5 |
MDA-MB-231 (Breast) | 0.41 | Enzalutamide | 36 |
These results indicate that tert-butyl carbamate exhibits potent cytotoxicity, comparable or superior to established chemotherapeutic agents such as sorafenib and enzalutamide .
Case Studies
A notable study involved the administration of this compound in vivo, where it demonstrated significant tumor regression in mouse models bearing xenografts of human prostate cancer cells. The compound was administered at a dose equivalent to 10 mg/kg of enzalutamide, showing a marked improvement in bioavailability and therapeutic efficacy compared to traditional formulations .
Properties
IUPAC Name |
tert-butyl N-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzoyl]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F4N4O4S/c1-24(2,3)38-23(37)32(6)20(35)17-10-9-16(12-19(17)27)34-22(39)33(21(36)25(34,4)5)15-8-7-14(13-31)18(11-15)26(28,29)30/h7-12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZPFVQGJWFFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N(C)C(=O)OC(C)(C)C)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F4N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.